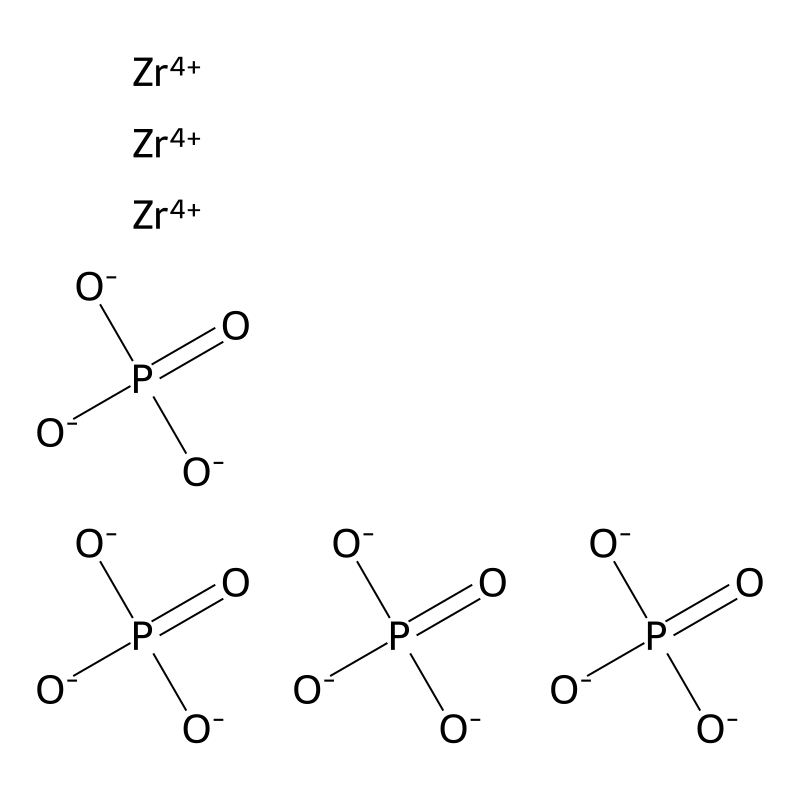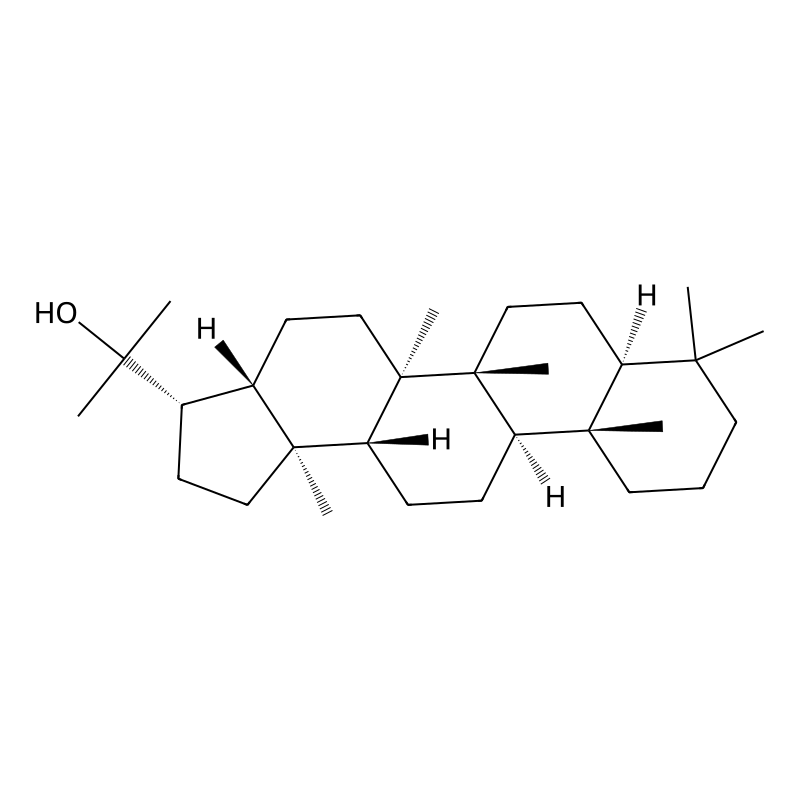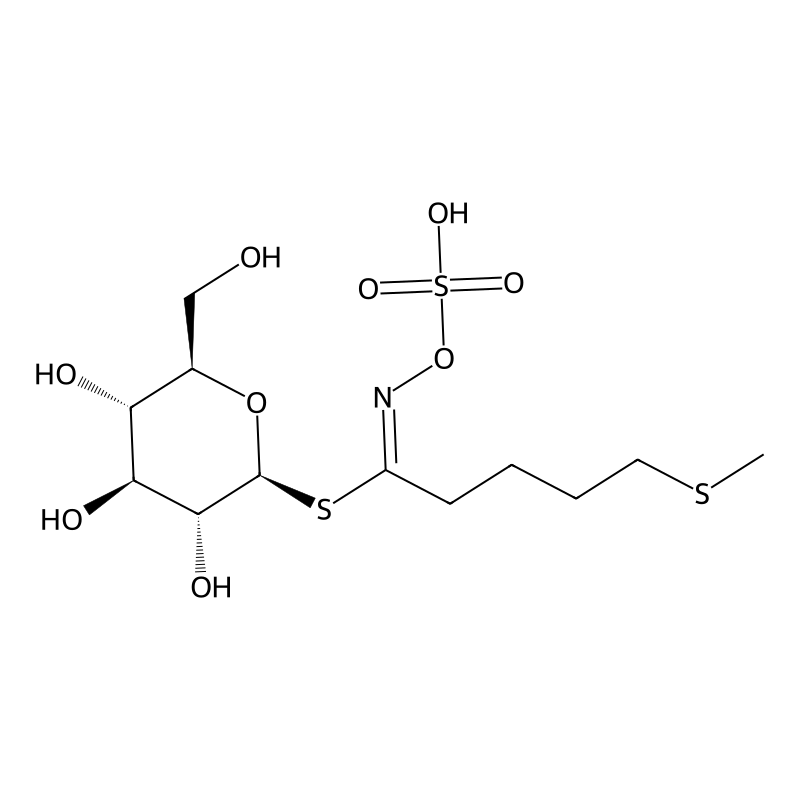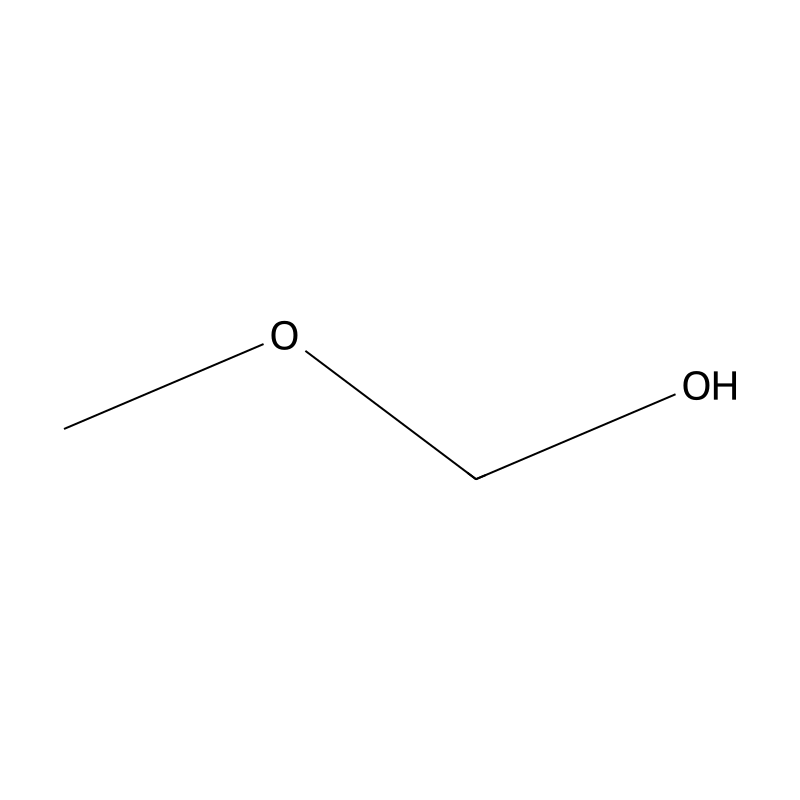Zirconium phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Act as an ion exchanger
ZrP possesses a layered structure with charged surfaces, allowing it to capture and release specific ions from solutions. This property is exploited in various research areas, including:
- Environmental remediation: ZrP can remove heavy metal and dye pollutants from wastewater, contributing to water purification efforts .
- Nuclear medicine: ZrP shows promise in separating medically relevant radionuclides like 225Ac and 213Bi, potentially aiding in the development of new radiopharmaceuticals .
Serve as a catalyst
ZrP can act as a catalyst for various chemical reactions due to its Lewis acidity and ability to host other catalytic components. Research explores its potential in:
Deliver drugs
ZrP's ability to interact with specific molecules makes it a potential candidate for drug delivery systems. Research investigates its use in:
Zirconium phosphate is an inorganic compound with the formula . It exists primarily in two crystalline forms: alpha (α) and gamma (γ) zirconium phosphate. These compounds are characterized by their layered structures, which consist of zirconium ions coordinated to phosphate groups, forming a cation exchange material with high thermal and chemical stability. The α-phase has a basal interlayer distance of approximately 7.6 Å, while the γ-phase has a larger interlayer distance of about 12.2 Å, allowing for the accommodation of various guest molecules between the layers .
Zirconium phosphate exhibits unique properties such as solid-state ion conductivity, resistance to ionizing radiation, and the ability to incorporate different types of molecules into its structure. This makes it valuable for various applications, including catalysis, drug delivery systems, and nuclear waste management .
Zirconium phosphate exhibits low toxicity and biocompatibility, making it suitable for biomedical applications such as drug delivery systems. Its layered structure allows for the encapsulation of pharmaceutical agents, enabling controlled release profiles. Studies have indicated that zirconium phosphate can effectively deliver drugs in a targeted manner while minimizing side effects .
Several synthesis methods for zirconium phosphate have been developed:
- Solvothermal Synthesis: This involves mixing zirconium chloride with phosphoric acid at elevated temperatures (e.g., 200 °C) in a Teflon pressure vessel. This method allows for high crystallinity and control over particle morphology .
- Hydrothermal Synthesis: Similar to solvothermal methods but often conducted under water at high temperatures and pressures, leading to different structural forms of zirconium phosphate.
- Fluoride-Assisted Synthesis: The incorporation of fluoride ions during synthesis can influence the morphology and crystallinity of zirconium phosphate particles .
- Mechanical Milling: This method involves grinding precursor materials together under controlled conditions to produce nanosized zirconium phosphate particles.
These methods result in different morphologies and crystalline phases, affecting the material's properties and applications.
Interaction studies have shown that zirconium phosphate can effectively intercalate various cations and organic molecules into its layered structure. The size and charge of these guest species influence their incorporation efficiency and stability within the interlayer space. For example, smaller cations can be exchanged more readily than larger ones due to steric constraints imposed by the interlayer distance . Furthermore, studies on metal-intercalated zirconium phosphates indicate that different metal ions can alter the catalytic properties of the material significantly.
Zirconium phosphate shares similarities with several other inorganic phosphates but exhibits unique characteristics that distinguish it:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Zirconium Silicate | Layered | Higher thermal stability; used in ceramics |
| Titanium Phosphate | Layered | Stronger acidity; used in catalysis |
| Aluminum Phosphate | Layered/Amorphous | Lower thermal stability; used in flame retardants |
| Calcium Phosphate | Apatite-like | Biocompatible; used in bone grafting materials |
Zirconium phosphate's ability to undergo proton exchange reactions and its specific layered structure make it particularly versatile compared to these similar compounds. Its applications span across various fields including catalysis, drug delivery, and environmental remediation, highlighting its significance in both industrial and biomedical contexts .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
28132-50-5 (hydrochloride salt[2:2:1])
34370-53-1 (hydrochloride salt[2:1:1])








